molecular formula C20H18O4 B12724611 (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid CAS No. 82885-73-2

(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid

Cat. No.: B12724611
CAS No.: 82885-73-2
M. Wt: 322.4 g/mol
InChI Key: OKCNUCLRBVLDQF-SHQVAAIUSA-N
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Description

(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is a high-purity chemical compound supplied for research and development purposes. This synthetic intermediate features a conjugated system with defined stereochemistry (E,E-configuration), making it a molecule of interest in various exploratory studies. Potential research applications for this compound may include its use as a building block in organic synthesis, particularly in the development of more complex structures with potential biological activity. Compounds with similar structural motifs, such as cinnamic acid derivatives, are often investigated for their interactions with biological targets and have been explored in medicinal chemistry research for various therapeutic areas . The precise mechanism of action and specific research value for this compound are yet to be fully characterized and remain an active area of scientific investigation. Researchers are encouraged to conduct their own experiments to determine its suitability for specific applications. This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

82885-73-2

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]but-2-enoic acid

InChI

InChI=1S/C20H18O4/c1-14(12-20(22)23)17-13-16(9-11-19(17)24-2)18(21)10-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,23)/b10-8+,14-12+

InChI Key

OKCNUCLRBVLDQF-SHQVAAIUSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1=C(C=CC(=C1)C(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CC(=CC(=O)O)C1=C(C=CC(=C1)C(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid typically involves multi-step organic reactions. One common approach might include:

    Aldol Condensation: Combining an aromatic aldehyde with a ketone to form an α,β-unsaturated carbonyl compound.

    Methoxylation: Introducing a methoxy group into the aromatic ring.

    Butenoic Acid Formation: Converting the intermediate into the final butenoic acid structure through various organic transformations.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacing functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of human colon carcinoma cells (HCT116), showing promising results in vitro .

Mechanism of Action
The mechanism underlying the anticancer properties often involves the induction of apoptosis in cancer cells. Studies have demonstrated that these compounds can activate apoptotic pathways, which are crucial for eliminating malignant cells .

Case Study: Synthesis and Testing
A notable study synthesized several derivatives of this compound and evaluated their cytotoxic effects. The findings suggested that modifications to the phenyl groups significantly influenced the anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against HCT116 cells .

Materials Science

Polymer Chemistry
The compound's structure allows it to function as a monomer in polymerization reactions. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, research has shown that copolymers containing this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers .

Applications in Coatings
Due to its reactive double bonds, this compound can be utilized in formulating coatings with enhanced durability and resistance to environmental degradation. Studies have reported that coatings derived from this compound demonstrate superior weathering resistance compared to traditional formulations .

Agricultural Chemistry

Pesticide Development
Recent investigations have explored the potential of this compound as a precursor for developing new agrochemicals, particularly herbicides and insecticides. The structural features of this compound contribute to its bioactivity against certain pests while minimizing toxicity to non-target organisms .

Case Study: Herbicidal Activity
A study assessed the herbicidal efficacy of synthesized derivatives against common agricultural weeds. Results indicated that certain modifications led to significant herbicidal activity with minimal phytotoxicity on crops, suggesting potential for practical agricultural applications .

Data Tables

Application Area Compound Activity Reference
Medicinal ChemistryAntiproliferative against HCT116
Materials ScienceEnhanced polymer properties
Agricultural ChemistryHerbicidal efficacy

Mechanism of Action

The mechanism by which (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. For example, it might inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Variations

Esters of Butenoic Acid Derivatives

highlights ethyl esters of butenoic acids with diverse phenyl substituents (e.g., dichloro, fluoro, methoxy). Key comparisons:

  • Functional Groups : The target compound is a carboxylic acid, while analogs like (E)-5g are esters. Carboxylic acids exhibit higher polarity and acidity (pKa ~4-5) compared to esters, which are more lipophilic .
  • Substituent Effects: The methoxy group in (E)-5g and the target compound enhances electron-donating effects, stabilizing aromatic systems.
Propenoic Acid Derivatives
  • (E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic Acid (): Chloro (electron-withdrawing) and ethoxy (electron-donating) substituents create electronic contrast, differing from the target’s uniformly electron-donating methoxy and propenyl groups. This may affect reactivity in electrophilic substitutions .

Spectroscopic Properties

  • IR Spectroscopy : The target’s carboxylic acid group would show a broad O-H stretch (~2500-3000 cm⁻¹) and a carbonyl peak (~1700 cm⁻¹). Esters (e.g., (E)-5g) lack the O-H stretch but show ester C=O (~1740 cm⁻¹) .
  • NMR Spectroscopy :
    • Methoxy protons in the target and (E)-5g resonate at δ 3.8-4.0 ppm.
    • The E configuration in double bonds produces trans coupling constants (J = 12-16 Hz), distinguishable from Z isomers (J = 8-12 Hz) .

Biological Activity

(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid, also known by its CAS number 82885-76-5, is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C19H16O4C_{19}H_{16}O_{4}, with a molecular weight of approximately 308.33 g/mol. The compound exhibits a density of 1.236 g/cm³ and has a boiling point of 542.3°C at 760 mmHg . Its structure includes a methoxy group and a phenyl group, which are significant for its biological interactions.

Biological Activity

Research indicates that this compound possesses various biological activities, primarily in the following areas:

1. Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which it may reduce inflammation in various conditions such as arthritis or other inflammatory diseases.

3. Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity. In particular, studies have reported that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce oxidative stress markers in human endothelial cells when compared to control groups.

Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that the compound inhibited NF-kB activation in macrophages, leading to decreased levels of TNF-alpha and IL-6 production. This suggests its therapeutic potential in treating chronic inflammatory diseases .

Case Study 3: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent .

Summary of Research Findings

Activity Mechanism Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Q & A

What synthetic methodologies are recommended for the preparation of (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation between a methoxy-substituted benzaldehyde derivative and a propenyl ketone to form the α,β-unsaturated carbonyl intermediate.
  • Cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the phenyl-propenyl moiety. Use palladium catalysts for stereochemical control of the (E,E)-configuration .
  • Final hydrolysis of ester intermediates to yield the carboxylic acid group. Purification via column chromatography and validation by HPLC (≥95% purity) are critical .

How can the stereochemistry of the (E,E)-configured double bonds be experimentally confirmed?

Answer:

  • 1H NMR Spectroscopy : Analyze coupling constants (J values) between vicinal protons on the double bonds. For trans (E) configurations, J values typically range from 12–16 Hz .
  • NOESY NMR : Absence of nuclear Overhauser effect (NOE) between protons on opposite sides of the double bond confirms the trans geometry .
  • Comparison with reference data : Cross-validate spectral data (e.g., IR, UV-Vis) with literature for structurally similar α,β-unsaturated acids .

What are the key challenges in achieving regioselectivity during Michael addition reactions involving this compound?

Answer:
The α,β-unsaturated carboxylic acid moiety acts as a Michael acceptor, but competing reaction pathways (e.g., 1,2- vs. 1,4-addition) may arise. Methodological strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor 1,4-addition by stabilizing the transition state .
  • Catalytic control : Use chiral organocatalysts (e.g., proline derivatives) to enhance enantioselectivity and regioselectivity .
  • Kinetic studies : Monitor reaction progress via time-resolved FTIR or LC-MS to identify optimal conditions for desired product formation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in:

  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to minimize artifacts .
  • Compound stability : Perform stability studies (e.g., HPLC or LC-MS) under assay conditions to confirm integrity .
  • Structural analogs : Compare activity with derivatives lacking specific functional groups (e.g., methoxy or propenyl) to isolate pharmacophores .

What advanced computational approaches predict the compound’s interaction with enzymatic targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Optimize the compound’s 3D structure via DFT calculations prior to docking .
  • Molecular dynamics (MD) simulations : Simulate binding over 100+ ns to assess conformational stability and identify key hydrogen bonds or hydrophobic interactions .
  • In silico ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME to guide in vitro testing .

What analytical techniques are recommended for detecting degradation products of this compound under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:
    • HPLC-DAD/MS : Identify byproducts and quantify degradation rates .
    • TGA/DSC : Assess thermal decomposition pathways and melting point stability .
  • Forced oxidation : Use H2O2 or AIBN to simulate oxidative degradation. Characterize products via high-resolution mass spectrometry (HRMS) .

How can researchers optimize the compound’s solubility for in vivo studies without structural modification?

Answer:

  • Co-solvent systems : Use PEG 400 or cyclodextrin-based solutions to enhance aqueous solubility while maintaining biocompatibility .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation, ensuring particle size <200 nm for efficient biodistribution .
  • pH adjustment : Ionize the carboxylic acid group (pH > pKa) to improve solubility in buffered saline .

What mechanistic insights explain the compound’s reactivity in photochemical reactions?

Answer:
The conjugated diene and electron-withdrawing groups (e.g., methoxy, carbonyl) enable:

  • Singlet oxygen generation : Upon UV irradiation, the compound acts as a photosensitizer, facilitating [4+2] cycloadditions with dienophiles .
  • Excited-state dynamics : Time-resolved fluorescence spectroscopy reveals intersystem crossing rates influenced by substituent electronic effects .
  • Photostability assays : Compare degradation rates under UV vs. visible light to guide storage protocols .

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